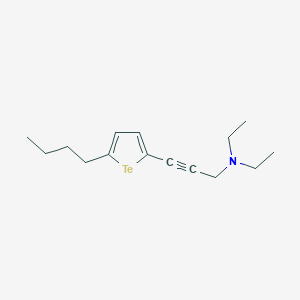![molecular formula C20H25N3O4S B14192647 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide CAS No. 919997-02-7](/img/structure/B14192647.png)
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is a complex organic compound featuring a piperazine ring with a benzhydryl group bound to one of the nitrogens. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reactions typically occur under basic conditions .
Major Products Formed
The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Wissenschaftliche Forschungsanwendungen
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. It acts as a GABA receptor agonist, which leads to the modulation of neurotransmitter activity in the central nervous system . This interaction results in various physiological effects, including the potential for therapeutic applications in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylpiperazine: This compound features a piperazine ring with a benzhydryl group bound to one of the nitrogens.
1-(Diphenylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine: This compound has a similar structure but with a nitrophenyl group attached.
Uniqueness
3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
919997-02-7 |
|---|---|
Molekularformel |
C20H25N3O4S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-(4-benzhydrylpiperazin-1-yl)sulfonyl-N-hydroxypropanamide |
InChI |
InChI=1S/C20H25N3O4S/c24-19(21-25)11-16-28(26,27)23-14-12-22(13-15-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20,25H,11-16H2,(H,21,24) |
InChI-Schlüssel |
IATXPPFQWUEBNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)




